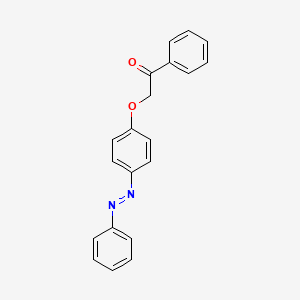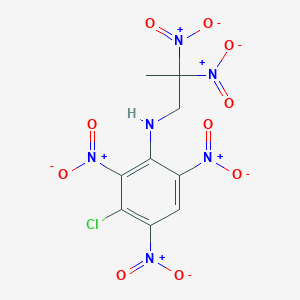![molecular formula C18H15BrF3N3O2 B11554197 (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11554197.png)
(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzoyl hydrazine. This intermediate is then reacted with 2-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The hydrazinylidene moiety may participate in redox reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide
- (3E)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide
Uniqueness
Compared to similar compounds, (3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide stands out due to the presence of the bromine atom, which enhances its reactivity and binding affinity. The trifluoromethyl group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H15BrF3N3O2 |
|---|---|
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H15BrF3N3O2/c1-11(24-25-17(27)12-6-8-13(19)9-7-12)10-16(26)23-15-5-3-2-4-14(15)18(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,25,27)/b24-11+ |
Clé InChI |
RSBBHDQVPXEMGA-BHGWPJFGSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CC(=O)NC2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate](/img/structure/B11554127.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11554129.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11554147.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554160.png)



![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![N-(2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-2-oxoethyl)-N-(5-chloro-2-methylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B11554198.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11554202.png)
